molecular formula C16H35NO2 B12562219 N-Hexyl-N,N-dimethylhexan-1-aminium acetate CAS No. 144002-85-7

N-Hexyl-N,N-dimethylhexan-1-aminium acetate

Cat. No.: B12562219
CAS No.: 144002-85-7
M. Wt: 273.45 g/mol
InChI Key: CFHXJHPHQBHBRF-UHFFFAOYSA-M
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Description

N-Hexyl-N,N-dimethylhexan-1-aminium acetate is a chemical compound known for its unique structure and properties. It is an organic compound that belongs to the class of quaternary ammonium salts. This compound is characterized by the presence of a hexyl group, two dimethyl groups, and an acetate ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexyl-N,N-dimethylhexan-1-aminium acetate typically involves the reaction of N,N-dimethylhexylamine with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-N,N-dimethylhexan-1-aminium acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quaternary ammonium salts with different anions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Hexyl-N,N-dimethylhexan-1-aminium acetate involves its interaction with biological membranes. The compound can disrupt membrane integrity, leading to cell lysis. This is particularly useful in its antimicrobial applications . The molecular targets include lipid bilayers and membrane proteins, and the pathways involved are related to membrane destabilization and ion transport disruption .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its quaternary ammonium structure, which imparts distinct physicochemical properties. Its ability to act as a phase transfer catalyst and its antimicrobial properties set it apart from other similar compounds .

Properties

CAS No.

144002-85-7

Molecular Formula

C16H35NO2

Molecular Weight

273.45 g/mol

IUPAC Name

dihexyl(dimethyl)azanium;acetate

InChI

InChI=1S/C14H32N.C2H4O2/c1-5-7-9-11-13-15(3,4)14-12-10-8-6-2;1-2(3)4/h5-14H2,1-4H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

CFHXJHPHQBHBRF-UHFFFAOYSA-M

Canonical SMILES

CCCCCC[N+](C)(C)CCCCCC.CC(=O)[O-]

Origin of Product

United States

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